molecular formula C18H15BO2 B8263349 (2,6-diphenylphenyl)boronic acid

(2,6-diphenylphenyl)boronic acid

Cat. No.: B8263349
M. Wt: 274.1 g/mol
InChI Key: LHZVACLBKORXAF-UHFFFAOYSA-N
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Description

(2,6-Diphenylphenyl)boronic acid is a sterically hindered arylboronic acid featuring two phenyl substituents at the ortho positions of the central benzene ring. This structural motif positions the boronic acid group (-B(OH)₂) in a highly crowded environment, making it a valuable model for studying through-space polar-π interactions and Lewis acidity modulation.

Properties

IUPAC Name

(2,6-diphenylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BO2/c20-19(21)18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h1-13,20-21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHZVACLBKORXAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC=C1C2=CC=CC=C2)C3=CC=CC=C3)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’:3’,1’‘-Terphenyl]-2’-ylboronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between a halogenated terphenyl compound and a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction conditions often include:

    Catalyst: Palladium(II) acetate or palladium(0) complexes.

    Base: Potassium carbonate or sodium hydroxide.

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).

    Temperature: 80-100°C.

    Reaction Time: 12-24 hours.

Industrial Production Methods: In an industrial setting, the production of [1,1’:3’,1’‘-Terphenyl]-2’-ylboronic acid may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1,1’:3’,1’‘-Terphenyl]-2’-ylboronic acid can undergo oxidation reactions to form corresponding phenols or quinones.

    Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group or other functional groups.

    Substitution: The boronic acid group can participate in various substitution reactions, including halogenation and nitration.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid.

Major Products:

    Oxidation: Phenols, quinones.

    Reduction: Hydroxylated terphenyl derivatives.

    Substitution: Halogenated or nitrated terphenyl derivatives.

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling Reaction
One of the primary applications of (2,6-diphenylphenyl)boronic acid is in the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, which is crucial for synthesizing complex organic molecules. The compound serves as a boron source that reacts with aryl halides to produce biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .

Table 1: Key Reactions Involving this compound

Reaction TypeDescriptionReference
Suzuki-Miyaura CouplingFormation of biaryl compounds
Ligand-Assisted SynthesisMetal-free synthesis of organoboron complexes
Polymer SynthesisUsed in the preparation of poly(2,6-diphenylphenylene oxide)

Medicinal Chemistry

Anticancer Properties
Research has indicated that this compound derivatives exhibit significant anticancer activity. For instance, studies have shown that certain boronic acid derivatives can inhibit proteasome activity, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is similar to that of bortezomib, a well-known proteasome inhibitor used in multiple myeloma treatment .

Table 2: Anticancer Activity of Boronic Acid Derivatives

CompoundCancer TypeIC50 Value (nM)Reference
This compound derivativeU266 Multiple Myeloma7.05
VaborbactamUrinary Tract InfectionsNot specified

Materials Science

Polymer Applications
this compound is also utilized in the synthesis of polymers such as poly(2,6-diphenylphenylene oxide), which has applications in producing high-performance plastics and insulating materials. These polymers are known for their thermal stability and electrical insulation properties .

Case Study: TENAX® Polymer
The compound is integral in producing TENAX®, a porous polymer used for trapping volatile organic compounds from air and liquids. This application highlights its utility in environmental monitoring and analysis .

Chemical Sensors

Boronic acids are known for their ability to form reversible covalent bonds with diols, making them suitable for developing chemical sensors. This compound can be employed in sensor technologies for detecting carbohydrates and other biomolecules due to its selective binding properties .

Mechanism of Action

The mechanism of action of [1,1’:3’,1’‘-Terphenyl]-2’-ylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of sensors and probes. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes or other biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Steric and Electronic Effects

Table 1: Structural and Electronic Comparison
Compound Substituents Steric Bulk Electronic Effects Key Applications
(2,6-Diphenylphenyl)boronic acid Phenyl groups at 2,6-positions High Electron-donating (π-system) Catalysis, mechanistic studies
2,6-Dimethylphenylboronic acid Methyl groups at 2,6-positions Moderate Weakly electron-donating Low-yield arylation reactions
2,6-Diisopropylphenylboronic acid Isopropyl groups at 2,6-positions Very High Weakly electron-donating Steric shielding in catalysis
2,6-Difluorophenylboronic acid Fluorine atoms at 2,6-positions Low Strongly electron-withdrawing Medicinal chemistry (enzyme inhibition)
(2,6-Diethylphenyl)boronic acid Ethyl groups at 2,6-positions High Weakly electron-donating Underexplored; potential in materials
Key Observations:
  • Steric Hindrance : The diphenyl variant exhibits greater steric bulk than methyl or fluorine-substituted analogs but less than diisopropyl derivatives. This hindrance reduces reactivity in cross-coupling reactions (e.g., 23% yield in Heck arylation vs. phenyl iodide) .
  • Electronic Effects : Unlike electron-withdrawing fluorine substituents (which lower pKa and enhance boronate stability), the diphenyl compound’s aryl groups balance stabilization of both boronic acid (via polar-π interactions) and boronate (via resonance) forms, resulting in a pKa profile similar to its diarylphenyl analogs .

Lewis Acidity and Stabilization Mechanisms

Table 2: Lewis Acidity and Computational Insights
Compound pKa (Experimental) Stabilization Mechanism Computational Findings (EDA)
This compound ~8.5–9.0 (estimated) Through-space polar-π interactions Dominant non-covalent stabilization of boronic acid
2,6-Difluorophenylboronic acid ~7.8–8.3 Through-bond electron withdrawal Enhanced boronate stability via σ-hole effects
4-Methoxy-2,6-dimethylphenylboronic acid ~9.5–10.0 Electron-donating methoxy group Reduced Lewis acidity due to resonance
Key Findings:
  • Through-Space vs. Through-Bond Effects : The diphenyl compound’s Lewis acidity is governed by through-space interactions between the boronic acid and adjacent aryl rings, as demonstrated by energy decomposition analysis (EDA) . In contrast, fluorine-substituted analogs rely on through-bond electron withdrawal .
  • pKa Trends : Despite differing substituents, the diphenyl compound’s pKa aligns with diarylphenyl analogs due to compensatory stabilization effects, whereas methoxy-substituted derivatives exhibit higher pKa (lower acidity) .
Table 3: Reactivity in Cross-Coupling Reactions
Compound Reaction (Heck Arylation) Yield (%) Notes
This compound Not tested Predicted low reactivity
2,6-Dimethylphenylboronic acid Arylation of alkenes ~23 Steric hindrance limits yield
Phenylboronic acid Same reaction >80 Minimal steric hindrance
  • Steric Limitations: Bulky 2,6-substituents (e.g., diphenyl, diisopropyl) impede transmetalation in cross-coupling, favoring mono-arylated products .

Biological Activity

(2,6-Diphenylphenyl)boronic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, and antioxidant activities, supported by case studies and research findings.

1. Anticancer Activity

Boronic acids, including this compound, have shown promise in cancer therapy. A study highlighted the cytotoxic effects of boronic compounds on prostate cancer cells. Specifically, compounds B5 and B7 (which include similar structural features) reduced the viability of prostate cancer cells to 33% and 44%, respectively, while maintaining higher viability in healthy cells (71% and 95%) at a concentration of 5 µM . This selective toxicity suggests potential for targeted cancer therapies.

Table 1: Cytotoxic Effects of Boronic Compounds on Prostate Cancer Cells

CompoundConcentration (µM)Cancer Cell Viability (%)Healthy Cell Viability (%)
B553371
B754495

2. Antimicrobial Properties

The antimicrobial activity of this compound has also been investigated. In studies assessing various boronic compounds, significant inhibition zones were observed against multiple microorganisms, including Staphylococcus aureus, Escherichia coli, and Candida albicans. The inhibition zones ranged from 7 to 13 mm depending on the compound and microorganism tested .

Table 2: Antimicrobial Activity of Boronic Compounds

MicroorganismCompound TestedInhibition Zone Diameter (mm)
Staphylococcus aureusB110
Escherichia coliB512
Candida albicansB79

3. Antioxidant Activity

Antioxidant properties of boronic acids have been explored through various assays. The compounds demonstrated significant antioxidant activity comparable to standard antioxidants like α-Tocopherol and Butylated Hydroxytoluene (BHT). The methods used included Beta-carotene bleaching, DPPH radical scavenging, and CUPRAC assays .

Case Studies and Research Findings

Recent literature reviews have emphasized the role of boronic acids in medicinal chemistry, particularly their application as enzyme inhibitors and in drug delivery systems. For instance, the development of glucose-sensitive gels utilizing phenylboronic acid derivatives showcases their potential in self-regulated drug delivery systems .

Moreover, research indicates that the introduction of boronic acid groups can enhance the pharmacokinetic properties of existing drugs. The FDA-approved drug bortezomib exemplifies how boronic acid derivatives can be effectively utilized in treating multiple myeloma through proteasome inhibition .

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